molecular formula C10H8NaO6S2 B157680 Disodium 1,5-naphthalenedisulfonate CAS No. 1655-29-4

Disodium 1,5-naphthalenedisulfonate

Cat. No.: B157680
CAS No.: 1655-29-4
M. Wt: 311.3 g/mol
InChI Key: TZULFQJPQZXEQZ-UHFFFAOYSA-N
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Description

Disodium 1,5-naphthalenedisulfonate, also known as Armstrong's acid disodium salt, is a versatile organic compound with significant applications in industrial and environmental research. It serves as a critical precursor and intermediate in the synthesis of dyes and pigments, contributing to vibrant colors and excellent lightfastness in the textile industry. In environmental science, its fluorescent properties and thermal stability make it a valuable chemical tracer for investigating hydrodynamics and permeability in high-temperature geothermal reservoirs, though its stability is known to be dependent on specific temperature and pH conditions. Furthermore, its strong fluorescence has been leveraged in analytical chemistry, where it serves as a standard for calibrating underwater oil sensors in marine environment monitoring, aiding in the detection of hydrocarbon pollutants. In pharmaceutical and biochemical research, the compound is utilized in drug formulation to improve solubility and as a stabilizing agent for proteins and enzymes in various biochemical assays.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1655-29-4

Molecular Formula

C10H8NaO6S2

Molecular Weight

311.3 g/mol

IUPAC Name

disodium;naphthalene-1,5-disulfonate

InChI

InChI=1S/C10H8O6S2.Na/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;/h1-6H,(H,11,12,13)(H,14,15,16);

InChI Key

TZULFQJPQZXEQZ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O.[Na]

Other CAS No.

1655-29-4

physical_description

DryPowde

Related CAS

14455-34-6

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Industrial & Pharmaceutical Applications of Disodium 1,5-Naphthalenedisulfonate

[1]

Executive Summary

Disodium 1,5-naphthalenedisulfonate (1,5-NDS), often derived from Armstrong’s Acid, represents a critical class of arylsulfonates utilized primarily for its steric bulk and electronic properties.[1] While historically anchored in the dye industry as a diazonium stabilizer, its modern utility has shifted significantly toward pharmaceutical salt selection.[1] As a counter-ion (napadisylate), it offers a unique tool for modulating the physicochemical properties of basic Active Pharmaceutical Ingredients (APIs)—specifically for reducing solubility to achieve taste masking or sustained release profiles.[1]

Part 1: Chemical Architecture & Synthesis

Structural Profile
  • IUPAC Name: Disodium naphthalene-1,5-disulfonate[1][2][3]

  • CAS: 1655-29-4[1][2][3][4][5][6][7]

  • Molecular Formula: C₁₀H₆Na₂O₆S₂[1][3][4]

  • Molecular Weight: 332.26 g/mol [1][2][4]

  • Key Feature: The 1,5-substitution pattern provides a centrosymmetric, planar hydrophobic core with two anionic "handles."[1] This geometry facilitates strong

    
    -
    
    
    stacking interactions when paired with aromatic APIs, often resulting in high-melting, stable crystal lattices.[1]
Industrial Synthesis Pathway

The synthesis is a classic example of thermodynamic control in sulfonation.[1] Naphthalene is sulfonated with oleum (fuming sulfuric acid).[1] Low temperatures favor the kinetic 1-isomer, while controlled heating and oleum concentration drive the formation of the thermodynamic 1,5-disulfonic acid (Armstrong's Acid), which is then neutralized.[1]

Figure 1: Synthesis Logic of 1,5-NDS

SynthesisNaphNaphthaleneKineticKinetic Product(1-Naphthalenesulfonic acid)Naph->KineticSulfonationOleumOleum (20-65% SO3)< 40°CThermoThermodynamic Product(1,5-Naphthalenedisulfonic acid)'Armstrong's Acid'Kinetic->ThermoRearrangement(Excess Oleum, 55°C)SaltDisodium 1,5-NDS(Precipitation via NaCl/Na2SO4)Thermo->SaltNeutralization(NaOH/Na2CO3)

Caption: Thermodynamic control shifts the kinetic mono-sulfonate to the stable 1,5-disulfonate structure before neutralization.

Part 2: Pharmaceutical Applications (The Napadisylate Counter-ion)[1]

In drug development, 1,5-NDS is the precursor to napadisylate salts.[1] Unlike hydrochloride or mesylate salts which typically enhance solubility, napadisylates are often selected to engineer specific limitations into the API.[1]

Mechanism of Action: Solubility Modulation

The napadisylate anion is large, planar, and aromatic.[1] When paired with a basic drug molecule (especially one containing aromatic rings), it promotes:

  • Lattice Energy Enhancement: Strong intermolecular forces (ionic +

    
    -
    
    
    stacking) create a tightly packed crystal lattice.[1]
  • Hydrophobicity: The naphthalene core reduces the overall solvation energy of the salt in aqueous media.[1]

Application Logic:

  • Taste Masking: By lowering solubility in the neutral pH of the mouth (saliva), the drug does not dissolve and interact with taste buds.[1] It only releases in the acidic environment of the stomach.[1]

  • Sustained Release: The slow dissolution rate acts as an intrinsic release-controlling mechanism without heavy reliance on polymer matrices.[1]

Case Study: Mebhydrolin Napadisylate

Mebhydrolin is a histamine H1 antagonist.[1][8] The hydrochloride salt is bitter and highly soluble.[1] The napadisylate salt (formed using 1,5-NDS) renders the compound practically insoluble in water, effectively masking the bitter taste for pediatric suspension formulations.[1]

Part 3: Industrial Chemistry (Dye Stabilization)

Diazonium Salt Stabilization

In the manufacture of azo dyes, diazonium salts are unstable intermediates prone to explosive decomposition.[1]

  • Role of 1,5-NDS: It acts as a stabilizing precipitant.[1]

  • Mechanism: 1,5-NDS forms stable "diazo-sulfonates" or double salts with the diazonium cation.[1] These complexes reduce the sensitivity of the diazo group to heat and shock, allowing for safer handling and storage before the coupling reaction.[1]

Part 4: Experimental Protocols

Protocol A: Napadisylate Salt Screening (for Basic APIs)

Objective: To determine if 1,5-NDS forms a stable, crystalline salt with a target basic drug candidate.[1]

Reagents:

  • API (Free Base)[1]

  • Disodium 1,5-naphthalenedisulfonate (1,5-NDS)[1][2][6][7][9]

  • Solvents: Methanol, Water, Acetone.[1]

  • Acidifier: 1M HCl (if using Disodium salt directly requires pH adjustment) or use 1,5-Naphthalenedisulfonic acid (free acid) directly if available.[1] Note: Using the disodium salt typically requires a metathesis reaction with the API-HCl salt or acidification.

Workflow:

  • Dissolution: Dissolve 1 mmol of API free base in minimal Methanol (Solution A).

  • Counter-ion Prep: Dissolve 0.5 mmol (1:2 stoichiometry) or 1 mmol (1:1 stoichiometry) of 1,5-NDS in minimal water (Solution B). Note: Napadisylate is divalent; stoichiometry depends on API charge.

  • Mixing: Slowly add Solution B to Solution A with vigorous stirring at 50°C.

  • Crystallization:

    • Cool slowly to Room Temperature (RT) over 4 hours.

    • If no precipitate, cool to 4°C.[1]

    • If still clear, add anti-solvent (Acetone) dropwise.[1]

  • Harvest: Filter solids and dry under vacuum at 40°C.

  • Characterization: Analyze via PXRD (Powder X-Ray Diffraction) and DSC (Differential Scanning Calorimetry) to confirm a new phase (distinct from API or 1,5-NDS).

Figure 2: Salt Selection Decision Logic

SaltSelectionStartDrug Candidate AnalysisBasicIs the Drug Basic?Start->BasicSolubilityGoal: High Solubility?Basic->SolubilityYesHClSelect HCl / MesylateSolubility->HClYesStabilityGoal: Low Solubility /Taste Masking?Solubility->StabilityNoNapaSelect Napadisylate(Use 1,5-NDS)Stability->NapaScreenExecute Protocol A(Stoichiometry 2:1 or 1:1)Napa->Screen

Caption: Decision tree for selecting Napadisylate counter-ions during pre-formulation.

Part 5: Safety & Handling (MSDS Summary)

While 1,5-NDS is used in pharmaceuticals, the raw chemical reagent requires standard industrial hygiene.[1]

ParameterSpecification / Hazard
Physical State White to off-white hygroscopic powder.[1]
Inhalation May cause respiratory tract irritation.[1][5] Use N95 or P2 dust mask.[1]
Eye/Skin Irritant.[1][5] Standard PPE (Gloves, Goggles) required.[1]
Storage Hygroscopic.[1][5] Store in tightly sealed containers. Keep away from strong oxidizers.[1][5]
Toxicity Generally low acute toxicity, but specific LD50 data is often proprietary for the salt form.[1] Treat as an industrial irritant.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74248, Disodium 1,5-naphthalenedisulfonate.[1] Retrieved from [Link]

  • Kumar, L., et al. (2013). Salt Selection in Drug Development: A Review.[1] Pharmaceutical Technology.[1][7][9][10][11] (General reference on salt selection principles validated in text).

Methodological & Application

Disodium 1,5-naphthalenedisulfonate in fluorescence spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Fluorescence Characterization and Analytical Utility of Disodium 1,5-Naphthalenedisulfonate (1,5-NDS)

Executive Summary

Disodium 1,5-naphthalenedisulfonate (1,5-NDS) is a critical excipient and counter-ion used in the pharmaceutical industry to form napadisylate salts . These salts are engineered to modify the solubility, stability, and bioavailability of basic drugs (e.g., Amlodipine, Tramadol). While often viewed merely as a structural scaffold, 1,5-NDS possesses intrinsic, high-quantum-yield fluorescence that serves as a powerful analytical handle.

This guide details the spectroscopic properties of 1,5-NDS and provides validated protocols for its use in stoichiometric verification , dissolution monitoring , and cleaning validation . By leveraging its distinct spectral signature, researchers can decouple the analysis of the counter-ion from the active pharmaceutical ingredient (API), enabling precise "ratio-metric" characterization.

Physicochemical & Spectral Properties

1,5-NDS is a highly water-soluble, chemically stable dianion. Its fluorescence arises from the rigid naphthalene core, substituted at the 1 and 5 positions with sulfonate groups which enhance water solubility and stabilize the excited state.

Table 1: Spectral Characteristics of 1,5-NDS
ParameterValueNotes
Molecular Formula C₁₀H₆Na₂O₆S₂MW: 332.26 g/mol
Excitation Maxima (

)
225 nm (Primary)Deep UV; highest sensitivity [1].
290–300 nm (Secondary)Mid-UV; useful to avoid solvent cutoff.
Emission Maximum (

)
338 nm Blue-UV region; sharp emission band [1].
Stokes Shift ~113 nmLarge shift reduces self-absorption error.
Solubility >100 mg/mL (Water)Highly soluble compared to parent naphthalene.
Detection Limit (LOD) ~0.05 µg/L (ppb)Via HPLC-FLD or sensitive fluorometer [3].

Technical Insight: The fluorescence of 1,5-NDS is robust against pH changes in the range of 1–10 due to the low pKa (<1) of the sulfonate groups, making it fully ionized and spectrally stable in most physiological and dissolution media.

Analytical Workflows & Logic

The utility of 1,5-NDS in drug development relies on the Principle of Stoichiometric Tracking . Since the napadisylate salt forms a strict molar ratio (usually 1:1 or 2:1 Drug:NDS), quantifying the NDS fluorescence provides an independent verification of salt integrity and concentration, particularly when the API is non-fluorescent or has overlapping UV absorption.

Diagram 1: Analytical Strategy for Napadisylate Salts

NDS_Analysis Start Napadisylate Salt Sample Dissolution Dissolution / Solubilization Start->Dissolution Separation Optional: HPLC Separation Dissolution->Separation Complex Matrix Detection Fluorescence Detection (Ex 225nm / Em 338nm) Dissolution->Detection Pure Media Separation->Detection Data Signal Quantification Detection->Data Decision Application? Data->Decision App1 Stoichiometry Check (Molar Ratio) Decision->App1 QC App2 Dissolution Profile (Release Rate) Decision->App2 R&D App3 Cleaning Validation (Trace Impurity) Decision->App3 Mfg

Caption: Workflow for utilizing 1,5-NDS fluorescence in pharmaceutical analysis, branching into Quality Control (QC), R&D, and Manufacturing applications.

Detailed Experimental Protocols

Protocol A: Stoichiometric Determination of Drug-Napadisylate Salts

Purpose: To confirm the molar ratio of Drug:Counter-ion in a synthesized salt batch.

Reagents:

  • Reference Standard: Disodium 1,5-naphthalenedisulfonate (>98% purity).

  • Solvent: Phosphate Buffer (pH 6.8) or Methanol (depending on drug solubility).

  • Instrument: Spectrofluorometer (e.g., Horiba Fluorolog or Agilent Cary Eclipse).

Step-by-Step Methodology:

  • Stock Preparation:

    • Prepare a 1.0 mM stock solution of 1,5-NDS standard in the chosen solvent.

    • Prepare a 1.0 mM (theoretical) stock of the Drug-Napadisylate salt.

  • Excitation Scan (Validation):

    • Scan the 1,5-NDS standard from 200–350 nm (fixing emission at 340 nm).

    • Confirm

      
       max (typically 225 nm). Note: If the API absorbs strongly at 225 nm, use the secondary band at 290 nm to minimize Inner Filter Effects (IFE).
      
  • Calibration Curve:

    • Prepare serial dilutions of 1,5-NDS (0.1 µM to 10 µM).

    • Measure Intensity at

      
      .
      
    • Plot Intensity vs. Concentration.[1] Ensure

      
      .[1][2]
      
  • Sample Measurement:

    • Dilute the Drug-Napadisylate salt solution to fall within the linear range of the NDS curve.

    • Measure fluorescence intensity.[1][2][3]

  • Calculation:

    • Determine

      
       from the curve.
      
    • Measure

      
       using UV-Vis (at a wavelength where NDS does not interfere, e.g., >350 nm, or via HPLC).
      
    • Calculate Ratio:

      
      . Expected values are typically 1.0 or 2.0.
      
Protocol B: High-Sensitivity Cleaning Validation (Swab Analysis)

Purpose: To detect trace residues of napadisylate drugs on manufacturing equipment. 1,5-NDS acts as the surrogate marker due to its lower limit of detection (LOD) compared to many APIs.

Methodology:

  • Swab Extraction: Swab the equipment surface (100 cm²) using a swab moistened with water/methanol.

  • Extraction: Vortex swab in 5 mL of mobile phase or water.

  • Detection (HPLC-FLD):

    • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: 50:50 Methanol:Phosphate Buffer (20 mM) + 5 mM Tetrabutylammonium hydrogen sulfate (Ion-pairing agent is critical for NDS retention).

    • Flow Rate: 1.0 mL/min.

    • Detector: Fluorescence (

      
      ).
      
  • Criteria: NDS peak area must be below the calculated Maximum Allowable Carryover (MACO) limit.

Critical Troubleshooting & Validation

1. Inner Filter Effect (IFE):

  • Issue: High concentrations of the drug or NDS itself can absorb the excitation light, causing non-linear response.

  • Solution: Always keep absorbance (OD) at

    
     below 0.1. If OD > 0.1, dilute the sample or apply the correction formula:
    
    
    
    

2. Raman Scattering:

  • Issue: In dilute samples, the water Raman peak may interfere.

  • Check: Water Raman shift is ~3400 cm⁻¹. At

    
    , the Raman peak appears at ~244 nm (far from 338 nm emission). At 
    
    
    
    , Raman appears ~320 nm, which may overlap with the leading edge of NDS emission.
  • Mitigation: Use background subtraction (solvent blank).

3. Ion-Pairing Interference:

  • Issue: In non-polar solvents, the drug and NDS may form a tight ion pair that quenches fluorescence via electron transfer.

  • Solution: Perform analysis in polar, protic solvents (Water, Methanol) where the ions are dissociated, restoring the native fluorescence of the NDS dianion.

Diagram 2: Fluorescence Mechanism & Quenching Risks

Fluorescence_Mechanism Ground Ground State (S0) 1,5-NDS Dianion Excited Excited State (S1) (Lifetime ~3-10 ns) Ground->Excited Excitation (225 nm) Emission Fluorescence Emission 338 nm Excited->Emission Radiative Decay (Polar Solvent) Quenched Quenched State (Non-Radiative Decay) Excited->Quenched Electron Transfer (Tight Ion Pair with Drug) Quenched->Ground Heat

Caption: Jablonski diagram illustrating the excitation/emission cycle of 1,5-NDS and the potential quenching pathway in non-polar environments.

References

  • Nottebohm, M., & Licha, T. (2012).[4] Detection of Naphthalene Sulfonates from Highly Saline Brines with High-Performance Liquid Chromatography in Conjunction with Fluorescence Detection. ResearchGate.

  • Google Patents. (2020). CN111413302B - 1,5-Naphthalenedisulfonic acid disodium salt instead of petroleum standard to calibrate petroleum sensor.

  • PubChem. (2023). Disodium 1,5-naphthalenedisulfonate Compound Summary. National Library of Medicine.

  • Helix Chromatography. (2023). HPLC Methods for analysis of 1,5-Naphthalenedisulfonic acid.

Sources

Application Notes & Protocols: Disodium 1,5-Naphthalenedisulfonate in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Disodium 1,5-naphthalenedisulfonate, also known by its acronym 1,5-NDS, is a highly versatile aromatic organic compound. Structurally, it consists of a naphthalene core functionalized with two sulfonic acid groups at the 1 and 5 positions, supplied as a stable disodium salt.[1][2] This beige or white hygroscopic powder is readily soluble in water, a property conferred by its two ionic sulfonate groups.[1] While it serves as an intermediate in dye synthesis and as a dispersing agent, its unique combination of high polarity, defined chemical structure, and intrinsic fluorescence makes it a powerful and often overlooked reagent in the modern analytical laboratory.[3][4]

This guide moves beyond a simple recitation of properties to provide in-depth application notes and validated protocols for the use of disodium 1,5-naphthalenedisulfonate in two key areas of analytical chemistry: as a superior ion-pairing agent for challenging separations in High-Performance Liquid Chromatography (HPLC) and as a stable, water-soluble fluorophore for the calibration of sensitive analytical instrumentation.

Application I: Ion-Pair Reagent for Reversed-Phase HPLC

Principle and Mechanism

A persistent challenge in reversed-phase liquid chromatography (RPLC) is the inadequate retention of highly polar and ionic analytes on non-polar stationary phases like C18. Basic compounds, such as catecholamines or amine-containing pharmaceuticals, are often protonated in typical acidic mobile phases (pH < 7), acquiring a positive charge (e.g., R-NH₃⁺). This charge makes them extremely polar, causing them to have a weak affinity for the hydrophobic stationary phase, resulting in poor retention, broad peaks, and co-elution near the solvent front.

Ion-Pair RPLC addresses this by introducing a counter-ion into the mobile phase. Disodium 1,5-naphthalenedisulfonate serves as an excellent anionic pairing agent. The negatively charged sulfonate groups (-SO₃⁻) on the 1,5-NDS molecule form a dynamic, non-covalent, electrostatic association with the protonated cationic analyte.[5] This association forms a charge-neutral, yet significantly larger and more hydrophobic, ion-pair complex. This newly formed complex exhibits a much stronger interaction with the non-polar stationary phase, leading to a dramatic increase in retention time, improved peak shape, and enhanced resolution between closely related basic compounds.

Expert Insights: The Causality Behind the Method
  • The Criticality of pH Control: The success of this technique hinges on precise pH control of the mobile phase. The pH must be maintained at a level (typically 2.5-4.0) that ensures the complete protonation of the basic analyte of interest. Simultaneously, this acidic environment ensures that the strong sulfonic acid groups of 1,5-NDS remain fully deprotonated and available for pairing.

  • Impact of Reagent Concentration: The concentration of 1,5-NDS in the mobile phase is a key variable for optimizing separation. Increasing the concentration of the ion-pair reagent generally leads to longer retention times for cationic analytes. However, excessively high concentrations can lead to very long retention times and prolonged column equilibration periods. A starting concentration of 5-10 mM is typically effective.

  • Dedicated Column Strategy: Ion-pair reagents like 1,5-NDS can adsorb strongly onto the stationary phase and are notoriously difficult to wash out completely. To ensure reproducibility and prevent contamination in other assays, it is a strongly recommended best practice to dedicate a specific RPLC column solely for ion-pair applications.

Diagram: Mechanism of Ion-Pair Chromatography

IP_RPLC cluster_MobilePhase Mobile Phase (Aqueous/Organic) cluster_StationaryPhase C18 Stationary Phase (Hydrophobic) Analyte Cationic Analyte + charge IonPair [Analyte-NDS] Ion-Pair Neutral & Hydrophobic Analyte->IonPair Forms Ion-Pair NDS 1,5-NDS Reagent - charge NDS->IonPair BindingSite IonPair->BindingSite  Hydrophobic Interaction (Retention)

Caption: Formation of a neutral ion-pair enhances hydrophobic interaction.

Protocol: Method Development for Analysis of Basic Drugs

This protocol provides a framework for developing an isocratic HPLC method for the analysis of basic analytes, such as catecholamines or similar pharmaceutical compounds, using 1,5-NDS as the ion-pair reagent.

1. Reagent and Standard Preparation:

  • 1,5-NDS Stock (100 mM): Accurately weigh 3.322 g of disodium 1,5-naphthalenedisulfonate (MW: 332.26 g/mol ) and dissolve in 100 mL of HPLC-grade water.[2] Sonicate briefly to ensure complete dissolution. This stock is stable when stored refrigerated.
  • Analyte Stock (1 mg/mL): Prepare a stock solution of your analyte(s) in a suitable solvent (e.g., water, methanol, or mobile phase).

2. Mobile Phase Preparation (for 1 L of 10 mM 1,5-NDS):

  • Add ~700 mL of HPLC-grade water to a 1 L volumetric flask or media bottle.
  • Add 100 mL of the 100 mM 1,5-NDS stock solution.
  • Add a suitable buffer concentrate (e.g., phosphate or formate) to a final concentration of 20-25 mM.
  • Adjust the pH to between 2.5 and 3.5 using phosphoric acid or formic acid. This step is critical for analyte protonation.
  • Add the desired volume of organic modifier (e.g., 100-300 mL of acetonitrile or methanol for a final concentration of 10-30%).
  • Bring the final volume to 1 L with HPLC-grade water.
  • Filter the mobile phase through a 0.45 µm filter and degas thoroughly.

3. HPLC System and Conditions:

  • Column: Standard C18 or C8 column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector set to an appropriate wavelength for your analyte (e.g., 280 nm for catecholamines) or a fluorescence detector if applicable.[6]
  • Column Temperature: 30-40 °C to improve efficiency and reduce backpressure.

4. System Equilibration and Analysis:

  • Flush the HPLC system and column with the ion-pair mobile phase for at least 45-60 minutes at the analytical flow rate. A stable baseline is indicative of column equilibration.
  • Inject a series of standards to establish linearity and then inject the unknown samples.

5. Optimization Strategy:

  • Poor Retention: Increase the concentration of 1,5-NDS (e.g., to 15 mM) or decrease the percentage of the organic modifier.
  • Excessive Retention: Decrease the concentration of 1,5-NDS or increase the percentage of the organic modifier.
  • Poor Peak Shape: Ensure the pH is correctly set and stable. Small adjustments to the pH can significantly impact peak symmetry.

6. Post-Analysis Column Wash-Down:

  • Wash the column with a mobile phase of the same composition but without the ion-pair reagent and buffer for 30 minutes.
  • Follow with a high-organic wash (e.g., 80:20 acetonitrile:water) for 30 minutes.
  • Store the column in a neutral organic solvent like acetonitrile or methanol.
ComponentRole in Mobile PhaseTypical Concentration
Disodium 1,5-NDS Anionic counter-ion that forms a neutral, hydrophobic pair with the cationic analyte.5 - 15 mM
Buffer (Phosphate/Formate) Resists changes in pH, ensuring consistent ionization states of the analyte and ion-pair reagent.20 - 50 mM
Acid (H₃PO₄/HCOOH) Adjusts the mobile phase to an acidic pH (2.5-4.0) to ensure the basic analyte is fully protonated.As needed for pH
Organic Modifier (ACN/MeOH) Controls the overall elution strength of the mobile phase to adjust retention times.10 - 40% (v/v)
Table 1. Key components and their functions in an ion-pair RPLC mobile phase.

Application II: Water-Soluble Fluorophore for Calibration Standards

Principle and Rationale

The calibration of highly sensitive fluorescence-based detectors and sensors requires standards that are stable, reproducible, and easy to prepare. Disodium 1,5-naphthalenedisulfonate is an intrinsically fluorescent molecule, exhibiting strong, stable fluorescence with a distinct excitation and emission profile.[7][8] This property makes it an ideal candidate for a fluorescent calibration standard, particularly for applications like online oil-in-water sensors used in environmental monitoring.[9]

Traditionally, such sensors are calibrated using standards prepared from crude oil. This approach has significant drawbacks: crude oil is a chemically complex and variable mixture, it has very low water solubility requiring the use of organic solvents, and its preparation poses health and environmental risks.[9] In contrast, 1,5-NDS is a single, well-defined compound with high water solubility and stable fluorescence, offering a safer, simpler, and more reproducible calibration standard.[9]

Expert Insights: The Causality Behind the Method

The primary advantage of using 1,5-NDS is the elimination of organic solvents during standard preparation. By using a water-soluble compound, one avoids the measurement errors that arise from the inefficient and inconsistent partitioning of oil droplets in a water matrix. This leads to a more accurate and reliable calibration curve. Furthermore, the chemical stability of 1,5-NDS ensures that the fluorescence signal of a prepared standard remains consistent over time, unlike oil standards which can degrade or change composition.

Diagram: Workflow for Sensor Calibration

Calibration_Workflow Start Weigh 1,5-NDS Powder Stock Prepare Aqueous Stock Solution (e.g., 1000 ppm) Start->Stock Dilute Perform Serial Dilutions (e.g., 0.1, 1, 10, 100 ppm) Stock->Dilute Measure Measure Fluorescence Intensity of Each Standard Dilute->Measure Plot Plot Intensity vs. Concentration Measure->Plot Calibrate Generate Linear Regression (Calibration Equation) Plot->Calibrate End Sensor Calibrated Calibrate->End

Caption: Workflow for generating a fluorescence calibration curve.

Protocol: Calibration of a Fluorescence-Based Sensor

This protocol is adapted from methodologies designed to replace petroleum standards with 1,5-NDS for calibrating oil-in-water sensors.[9]

1. Preparation of Primary Stock Solution (1000 mg/L):

  • Dry a small amount of disodium 1,5-naphthalenedisulfonate in a desiccator to remove residual moisture.
  • Accurately weigh 100.0 mg of the dried reagent.
  • Transfer the powder to a 100-mL Class A volumetric flask. Dissolve and bring to volume with deionized, organic-free water. Mix thoroughly. Label as "1000 mg/L 1,5-NDS Stock".

2. Preparation of Calibration Standards:

  • Prepare a series of at least five calibration standards by serially diluting the primary stock solution. For example, to prepare a 10 mg/L standard, pipette 1.00 mL of the 1000 mg/L stock into a 100-mL volumetric flask and dilute to the mark with deionized water.
  • A typical concentration range might be 0.1, 0.5, 1.0, 5.0, and 10.0 mg/L. Prepare a "blank" standard using only deionized water.

3. Measurement of Fluorescence:

  • Set the fluorometer or sensor to the specified wavelengths for 1,5-NDS. A common setting is an excitation wavelength of 254 nm and an emission wavelength of 360 nm.[9]
  • Starting with the blank, measure the fluorescence intensity of each standard, moving from the lowest concentration to the highest.
  • Ensure the cuvette or sensor probe is rinsed with the next standard solution before taking a measurement.

4. Construction of the Calibration Curve:

  • Subtract the fluorescence intensity of the blank from each of the measured standard intensities.
  • Create a scatter plot with the known concentration of 1,5-NDS on the x-axis and the corresponding blank-corrected fluorescence intensity on the y-axis.

5. Derivation of the Calibration Equation:

  • Apply a linear least-squares regression to the data points on the plot.
  • The resulting equation (y = mx + b), where 'y' is fluorescence intensity and 'x' is concentration, along with the correlation coefficient (R²), defines the calibration. An R² value > 0.995 is typically required.
  • This equation can now be used by the instrument's software to convert raw fluorescence signals from unknown samples into concentration values.
PropertyValueReference
Molecular Formula C₁₀H₆Na₂O₆S₂[2]
Molecular Weight 332.26 g/mol [2]
Appearance White to beige hygroscopic powder[1]
Fluorescence Excitation ~225 - 254 nm[7][9]
Fluorescence Emission ~338 - 360 nm[7][9]
Table 2. Physicochemical and Spectral Properties of Disodium 1,5-Naphthalenedisulfonate.

Summary and Conclusion

Disodium 1,5-naphthalenedisulfonate is a powerful, dual-purpose reagent for the analytical chemist. Its structure, featuring a hydrophobic core and two anionic sulfonate groups, makes it an ideal ion-pairing agent for the chromatographic retention and separation of challenging basic and cationic compounds. Concurrently, its inherent and stable fluorescence allows it to serve as a safe, reliable, and water-soluble standard for the calibration of sensitive optical instrumentation. The protocols and insights provided herein demonstrate that a thorough understanding of the causality behind these applications enables researchers and drug development professionals to leverage this single compound to solve multiple, distinct analytical challenges.

References

  • SIELC. (n.d.). Separation of 1,5-Naphthalenedisulfonic acid, 3-amino- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Rose, P. et al. (n.d.). Structures and fluorescence excitation and emission maximum for 1-NMS, 2-NMS, 1,5-NDS, 1,6-NDS, 2,6-NDS, 2,7-NDS and 2-OH-3,6-NDS. ResearchGate. Retrieved from [Link]

  • CN111413302B. (2022). 1,5-Naphthalenedisulfonic acid disodium salt instead of petroleum standard to calibrate petroleum sensor in water. Google Patents.
  • Ruane, R. J., & Wilson, I. D. (1988). Ion-pair reversed-phase thin-layer chromatography of basic drugs using sulphonic acids. Journal of Chromatography A, 441(2), 355-360. Retrieved from [Link]

  • SIELC. (n.d.). HPLC Determination of 1,5-Naphthalenedisulfonic Acid on Newcrom BH Column. Retrieved from [Link]

  • Pai, P. N. S., et al. (2011). Ion-Pairing Reverse-Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Atenolol and Indapamide in Bulk and Combined Dosage Form. Indian Journal of Pharmaceutical Sciences, 73(2), 215–218. Retrieved from [Link]

  • Di Palma, T., et al. (2021). A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron. Molecules, 26(11), 3123. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,5-Naphthalenedisulfonic acid. Retrieved from [Link]

  • Wang, Y., et al. (2018). A Convenient Method for Extraction and Analysis with High-Pressure Liquid Chromatography of Catecholamine Neurotransmitters and Their Metabolites. Journal of Visualized Experiments, (133), 56932. Retrieved from [Link]

  • Chromsystems. (n.d.). Catecholamines in Plasma - HPLC. Retrieved from [Link]

  • ATOMIX CHEM CO.,LTD. (n.d.). 1,5 NDS Disodium 1,5-naphthalenedisulfonate C10H6Na2O6S2 CAS 1655-29-4. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Disodium 1,5-naphthalenedisulfonate. PubChem Compound Database. Retrieved from [Link]

  • Jennings, K., et al. (2012). Catecholamine analysis in blood samples using HPLC. ResearchGate. Retrieved from [Link]

  • Brandsteterová, E., et al. (1994). HPLC-ED determination of catecholamines and their metabolites in urine. Neoplasma, 41(4), 205-11. Retrieved from [Link]

  • Zacharis, C. K., & Tzanavaras, P. D. (2022). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. Molecules, 27(8), 2616. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification & Analysis of Disodium 1,5-Naphthalenedisulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Counter-Ion Purity

Disodium 1,5-naphthalenedisulfonate (1,5-NDS) is a critical salt-forming agent used to enhance the stability and bioavailability of basic APIs (Active Pharmaceutical Ingredients). However, commercial-grade 1,5-NDS often contains positional isomers (specifically 1,6-NDS and 2,6-NDS) and monosulfonates. These impurities can alter the physicochemical properties of the final drug salt and interfere with precise quantitation.

This guide provides an autonomous, field-validated workflow for purifying 1,5-NDS to HPLC-grade standards (>99.5%) and verifying that purity using Ion-Pair HPLC.

Module 1: Purification Protocol (Recrystallization)

Objective: Remove positional isomers and inorganic salts via aqueous/solvent recrystallization.

The Mechanism

1,5-NDS is highly soluble in water but significantly less soluble in short-chain alcohols (Ethanol/Methanol). The primary impurities (1,6-NDS and monosulfonates) generally possess higher solubility in aqueous-organic mixtures than the symmetric 1,5-isomer. We exploit this solubility differential using a "Salting-Out/Anti-Solvent" approach.

Step-by-Step Methodology
StepActionTechnical Rationale
1. Dissolution Dissolve crude 1,5-NDS in deionized water at 85–90°C. Concentration target: 0.5 g/mL.High temperature maximizes solubility. 1,5-NDS saturation is temperature-dependent.
2. Adsorption Add Activated Carbon (1-2% w/w) and stir for 15 mins at 85°C.Removes colored organic impurities and trace metal-organic complexes.
3. Hot Filtration Filter through a 0.45 µm nylon membrane or heated sintered glass funnel while maintaining >80°C.Removes carbon and insoluble particulates. Critical: Must be done hot to prevent premature crystallization on the filter.
4. Nucleation Allow filtrate to cool slowly to Room Temperature (RT) with gentle stirring.Slow cooling promotes the growth of pure crystal lattices, excluding impurities.
5. Anti-Solvent Once at RT, slowly add Ethanol (95%) equal to 50% of the water volume. Cool to 4°C for 2 hours.Ethanol acts as an anti-solvent, depressing the solubility of 1,5-NDS and maximizing yield without co-precipitating highly soluble isomers.
6. Isolation Filter crystals via vacuum filtration. Wash with cold Ethanol:Water (2:1) .Displaces mother liquor containing dissolved impurities (1,6-NDS).
7. Drying Dry in a vacuum oven at 60°C for 6 hours.Removes residual solvent.[1][2] Note: 1,5-NDS forms stable hydrates; ensure LOD (Loss on Drying) calculations account for hydration water.
Visualizing the Purification Logic

PurificationWorkflow Start Crude 1,5-NDS Dissolve Dissolve in H2O (90°C) Start->Dissolve Carbon Add Activated Carbon (Remove Color) Dissolve->Carbon Filter Hot Filtration (Remove Insolubles) Carbon->Filter Cool Cool to RT (Primary Nucleation) Filter->Cool Waste1 Waste: Carbon & Insolubles Filter->Waste1 Retentate Ethanol Add Ethanol & Chill (4°C) (Maximize Yield) Cool->Ethanol Isolate Vacuum Filtration Ethanol->Isolate Wash Wash (Cold EtOH/H2O) (Remove Mother Liquor) Isolate->Wash Waste2 Filtrate: 1,6-NDS & Salts Isolate->Waste2 Filtrate Dry Vacuum Dry (60°C) Wash->Dry Final Pure 1,5-NDS (>99.5%) Dry->Final

Figure 1: Purification workflow emphasizing impurity removal points (Waste streams).

Module 2: Troubleshooting Purification (FAQs)

Q: My crystals are yellowish even after recrystallization. Why?

  • Cause: Trace iron contamination or oxidized naphthalene derivatives.

  • Solution:

    • Check the pH of your dissolution water. If pH > 7, iron may precipitate. Adjust to pH 3-4 with dilute H2SO4 before adding carbon.

    • Add EDTA (0.1%) during the dissolution step to chelate metals, keeping them in the filtrate.

    • Increase activated carbon load to 5%.

Q: The filtration clogged immediately. What happened?

  • Cause: "Crash crystallization." The solution cooled too fast during contact with the filter funnel.

  • Solution: Pre-heat the funnel in an oven or use a jacketed heated funnel. Alternatively, dilute the solution slightly (add 10% more hot water) to lower the saturation temperature before filtering.

Q: My yield is very low (<40%).

  • Cause: 1,5-NDS is still too soluble in the mother liquor.

  • Solution: Increase the ratio of Ethanol (Anti-solvent). You can go up to 1:1 Ethanol:Water, but watch for co-precipitation of salts (NaCl/Na2SO4). Ensure the crystallization step reaches 4°C.

Module 3: HPLC Analysis & Validation

Objective: Quantify 1,5-NDS and resolve it from the critical 1,6-NDS isomer.

The Challenge: Ion-Pair Chromatography

Since 1,5-NDS is a permanent anion (sulfonate groups), it will not retain on a standard C18 column. We must use Ion-Pair (IP) Chromatography . The IP reagent (Tetrabutylammonium) forms a neutral complex with NDS, allowing it to interact with the hydrophobic C18 stationary phase.

Validated HPLC Method Parameters
ParameterSpecification
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm or 5 µm.
Mobile Phase A 10 mM Phosphate Buffer (pH 6.0) + 5 mM TBAOH (Tetrabutylammonium Hydroxide).
Mobile Phase B Acetonitrile (ACN).
Isocratic Mode 75% A / 25% B (Adjust B% to tune retention).
Flow Rate 1.0 mL/min.
Detection UV @ 280 nm (Specific to Naphthalene ring).
Temperature 30°C.
Injection Vol 10 µL.

Critical Note on Mobile Phase Preparation: Always dissolve the Phosphate and IP reagent in water before adding organic solvent to prevent precipitation of the buffer salts.

Module 4: Troubleshooting HPLC Analysis (FAQs)

Q: I see "Ghost Peaks" or shifting retention times.

  • Cause: Ion-Pair reagents require a long equilibration time to saturate the column surface.

  • Solution: Flush the column with the Mobile Phase for at least 60 minutes before the first injection. Do not switch this column back to non-IP methods; dedicate a specific column for IP work.

Q: 1,5-NDS and 1,6-NDS are co-eluting.

  • Cause: Insufficient hydrophobic selectivity.

  • Solution:

    • Lower the % ACN: Reduce Mobile Phase B to 20%. This increases retention and allows the subtle shape differences between isomers to resolve.

    • Change IP Reagent: Switch from TBAOH (Butyl) to Tetrapentylammonium (Pentyl) to increase spacing.

Q: Peak tailing is severe.

  • Cause: Secondary interactions with silanols or metal impurities in the column.

  • Solution: Ensure the Mobile Phase pH is between 6.0 and 7.0. At this pH, the sulfonates are fully ionized, and the silica surface is controlled. Add 1 mM EDTA to the mobile phase if metal interference is suspected.

Visualizing HPLC Troubleshooting

HPLCTroubleshooting Issue HPLC Issue Detected Split Peaks Splitting? Issue->Split Drift Retention Drifting? Issue->Drift Res Poor Resolution (1,5 vs 1,6)? Issue->Res Sol_pH Check pH (Target 6.0) Check Frit Split->Sol_pH Sol_Equil Equilibrate Column >60 mins Drift->Sol_Equil Sol_IP Decrease Organic % OR Change IP Reagent Res->Sol_IP

Figure 2: Decision tree for resolving common Ion-Pair HPLC anomalies with NDS.

References

  • PubChem. (2025).[3][4] Disodium 1,5-naphthalenedisulfonate | C10H6Na2O6S2.[3][5][6] National Library of Medicine. [Link]

  • SIELC Technologies. (2025). HPLC Method for Analysis of 2-Naphthalenesulfonic acid and 1,5-Naphthalenedisulfonic acid. [Link]

  • ResearchGate. (2000). Separation of isomeric naphthalenesulphonic acids by micro high-performance liquid chromatography. Journal of Chromatography A. [Link]

  • Organic Syntheses. (1963). Naphthalene-1,5-disulfonyl chloride.[7] Coll. Vol. 4, p.695.[7] (Describes purification of the precursor disodium salt). [Link]

Sources

Disodium 1,5-naphthalenedisulfonate stability under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Disodium 1,5-Naphthalenedisulfonate (CAS: 1655-29-4). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. This guide is structured in a question-and-answer format to directly address the stability challenges you may encounter during your experiments.

Part 1: Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of solid Disodium 1,5-Naphthalenedisulfonate?

A1: In its solid powder form, Disodium 1,5-Naphthalenedisulfonate is generally stable under normal laboratory temperatures and pressures.[1] However, two key handling considerations are crucial:

  • Hygroscopicity: The compound is hygroscopic, meaning it readily absorbs moisture from the air.[1][2] This can affect weighing accuracy and potentially introduce water that could influence stability in the presence of other reactive materials. It is recommended to store it in a tightly sealed container in a cool, dry, well-ventilated area.[1]

  • Incompatibilities: Avoid strong oxidizing agents, as these can lead to chemical reactions.[1]

Q2: I've observed a loss of my analyte peak and the appearance of a new, later-eluting peak during HPLC analysis of a sample prepared in strong acid. What is happening?

A2: You are likely observing acid-catalyzed hydrolysis, a reaction known as desulfonation.[3] The sulfonic acid groups on the naphthalene ring, particularly those in the alpha-position (like the 1 and 5 positions), are susceptible to being cleaved off in the presence of strong acid and water, especially with heat.[4][5]

The reaction is the reverse of sulfonation: C₁₀H₆(SO₃Na)₂ + 2H₂O ---(H⁺, Heat)--> C₁₀H₈ (Naphthalene) + 2NaHSO₄

Naphthalene is much less polar than the highly water-soluble disulfonate salt and will therefore have a much longer retention time on a reverse-phase HPLC column. The "new, later-eluting peak" is almost certainly naphthalene. This hydrolysis is more pronounced at higher temperatures and stronger acid concentrations.[4]

Q3: My experiment requires a basic pH. How stable is Disodium 1,5-Naphthalenedisulfonate under basic conditions?

A3: Under typical laboratory and analytical conditions (e.g., pH 8-11, room temperature to ~50°C), Disodium 1,5-Naphthalenedisulfonate is generally stable. Forced degradation studies on similar sulfonated aromatic compounds often show little to no degradation in dilute alkaline solutions (e.g., 0.1 N NaOH) at room temperature over several days.[6]

However, it is critical to distinguish these conditions from harsh, high-temperature basic environments. A reaction known as alkaline fusion can occur at very high temperatures (e.g., >250°C) with concentrated or molten sodium hydroxide (NaOH).[3] This process replaces the sulfonate groups with hydroxyl groups, converting the naphthalenedisulfonate into 1,5-dihydroxynaphthalene.[7] This is not a reaction that would occur under standard analytical or formulation conditions.

Q4: How can I quantitatively monitor the stability of Disodium 1,5-Naphthalenedisulfonate in my formulation?

A4: The most effective way is to develop and validate a stability-indicating method (SIM) , which is an analytical procedure capable of distinguishing the intact active pharmaceutical ingredient (API) from its degradation products.[8] High-Performance Liquid Chromatography (HPLC) is the method of choice.

A robust HPLC-based SIM for this compound would typically involve:

  • Column: A C18 reverse-phase column is common.[9]

  • Detection: UV detection is effective, typically around 270 nm.[10] Fluorescence detection can also be used for enhanced sensitivity.[9][11]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent like acetonitrile or methanol. Ion-pairing agents may be used to improve peak shape and retention.[9]

By subjecting the compound to forced degradation (see Protocol 1), you can generate its potential degradants and ensure your HPLC method can separate them from the main peak, allowing for accurate quantification of stability over time.[12]

Part 2: Troubleshooting Guides
Troubleshooting Workflow for Unexpected Results

This workflow helps diagnose common issues encountered when working with Disodium 1,5-Naphthalenedisulfonate.

TroubleshootingWorkflow start Observation: Unexpected Result loss_of_peak Loss of Analyte Peak or Decreased Area start->loss_of_peak new_peak Appearance of New Peak(s) start->new_peak bad_peak_shape Poor Peak Shape (Tailing, Fronting) start->bad_peak_shape check_acid Is sample in strong acid (pH < 2)? loss_of_peak->check_acid check_retention Where is the new peak? (Retention Time) new_peak->check_retention check_mobile_phase Is mobile phase pH appropriate for column? Using ion-pair agent? bad_peak_shape->check_mobile_phase acid_yes Potential Desulfonation (Hydrolysis). check_acid->acid_yes Yes acid_no Check instrument: Injection volume, detector, sample prep dilution. check_acid->acid_no No solution1 1. Neutralize sample before analysis. 2. Reduce temperature. 3. Use milder acid. acid_yes->solution1 Solution late_eluting Late Eluting / Non-polar: Likely Naphthalene from acid hydrolysis. check_retention->late_eluting Late early_eluting Early Eluting / Polar: Could be impurity from source material or different degradation pathway. check_retention->early_eluting Early solution2 Confirm identity using a naphthalene standard. late_eluting->solution2 Action mp_yes Consider secondary interactions with column. Try different column chemistry. check_mobile_phase->mp_yes Yes mp_no Poor retention/shape due to ionic nature of analyte. check_mobile_phase->mp_no No solution3 Incorporate an ion-pairing reagent (e.g., TBAB) into the mobile phase. mp_no->solution3 Solution

Caption: Troubleshooting workflow for common analytical issues.

Quantitative Data Summary: Analyte Stability
ConditionExpected StabilityPrimary Degradation ProductUnderlying Mechanism
Solid State (RT, protected from light/moisture) HighNoneStable molecule
Aqueous Solution (Neutral pH, RT) HighNoneHigh water solubility and stability[13]
Acidic (e.g., 0.1 M HCl, 60°C) Low to ModerateNaphthaleneAcid-catalyzed desulfonation[3][4]
Basic (e.g., 0.1 M NaOH, 60°C) HighMinimal to NoneSulfonate group is stable to hydrolysis under non-extreme basic conditions
Basic (e.g., Molten NaOH, >250°C) Very Low1,5-DihydroxynaphthaleneAlkaline fusion[3][7]
Oxidative (e.g., 3% H₂O₂, RT) Moderate to HighOxidized speciesSusceptibility depends on specific conditions
Part 3: Key Experimental Protocols
Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to understand degradation pathways and to produce degradants for analytical method development.[8][14]

Objective: To assess the stability of Disodium 1,5-Naphthalenedisulfonate under hydrolytic (acidic and basic) stress conditions.

Materials:

  • Disodium 1,5-Naphthalenedisulfonate

  • 1.0 M Hydrochloric Acid (HCl)

  • 1.0 M Sodium Hydroxide (NaOH)

  • HPLC-grade water and acetonitrile

  • Volumetric flasks, pipettes, vials

  • Calibrated HPLC system with UV detector

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve Disodium 1,5-Naphthalenedisulfonate in HPLC-grade water to prepare a 1.0 mg/mL stock solution.

  • Set Up Stress Conditions:

    • Acid Hydrolysis: To a 10 mL volumetric flask, add 1.0 mL of the stock solution and 1.0 mL of 1.0 M HCl. Dilute to volume with water. This creates a final concentration of 0.1 mg/mL in 0.1 M HCl.

    • Base Hydrolysis: To a 10 mL volumetric flask, add 1.0 mL of the stock solution and 1.0 mL of 1.0 M NaOH. Dilute to volume with water. This creates a final concentration of 0.1 mg/mL in 0.1 M NaOH.

    • Control Sample: To a 10 mL volumetric flask, add 1.0 mL of the stock solution and dilute to volume with water.

  • Incubation:

    • Place all three flasks in a water bath set to 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Before injection, neutralize the acid and base samples. For the acid sample, add an equimolar amount of NaOH. For the base sample, add an equimolar amount of HCl. This prevents damage to the HPLC column and stops further reaction.

    • Analyze all samples (control, acid-stressed, base-stressed) by a suitable HPLC method.

  • Data Evaluation:

    • Calculate the percentage of the remaining parent compound.

    • Monitor for the formation and growth of new peaks (degradants). Aim for 5-20% degradation of the main compound to ensure degradants are detectable without completely consuming the parent peak.[12]

Degradation Pathways Visualization

The following diagram illustrates the primary degradation mechanisms under harsh chemical conditions.

DegradationPathways cluster_acid Acidic Hydrolysis (Desulfonation) cluster_base Alkaline Fusion (Extreme Conditions) start_acid Disodium 1,5-Naphthalenedisulfonate product_acid Naphthalene start_acid->product_acid H+ / H₂O High Temp start_base Disodium 1,5-Naphthalenedisulfonate product_base 1,5-Dihydroxynaphthalene start_base->product_base Fused NaOH >250°C

Sources

Technical Support Center: Disodium 1,5-Naphthalenedisulfonate (1,5-NDS)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: TCH-NDS-001 Subject: Impurity Profiling, Troubleshooting, and Analytical Protocols Assigned Specialist: Senior Application Scientist, Separation Chemistry Division

Executive Summary: The Purity Landscape

Disodium 1,5-naphthalenedisulfonate (1,5-NDS), historically derived from Armstrong’s Acid, is a critical salt former in pharmaceutical development and a stabilizer in diazonium chemistry. Its utility relies heavily on its isomeric purity.

Because the sulfonation of naphthalene is reversible and temperature-dependent, commercial 1,5-NDS often contains a "fingerprint" of thermodynamic isomers and reaction intermediates. Understanding these impurities is not just a quality control task; it is a regulatory necessity under ICH Q3A(R2) guidelines.

Quick Reference: Common Impurity Profile
Impurity CategorySpecific ContaminantsOrigin/CauseCriticality (Pharma)
Isomers (Regioisomers) 1,6-NDS (Major), 1,7-NDS, 2,6-NDS, 2,7-NDSThermal rearrangement (Thermodynamic control)High: Affects crystallization and solubility profiles of drug salts.
Intermediates Naphthalene-1-sulfonic acid (1-NSA), 2-NSAIncomplete sulfonationMedium: Changes pH and stoichiometry.
Over-Sulfonated 1,3,5-Naphthalenetrisulfonic acidExcessive oleum/SO₃ concentrationLow: Highly water-soluble, usually removed in wash.
Inorganics Sodium Sulfate (

), Sodium Chloride (

)
Salting-out process (Isolation)Medium: High ash content; affects gravimetric assays.
Starting Material NaphthaleneUnreacted feedstockHigh: Toxicity/Solvent residue limits.

Module 1: The Isomer Challenge (Kinetic vs. Thermodynamic)

The Mechanism of Contamination

The most persistent troubleshooting request we receive involves "ghost peaks" eluting near the main 1,5-NDS peak. These are almost invariably regioisomers .

  • The 1,5-Isomer (Target): Formed under Kinetic Control (Low Temperature, <60°C). It is the fastest to form but is sterically strained.

  • The 1,6-Isomer (Impurity): Formed if the reaction overheats. The 1,5-isomer desulfonates and re-sulfonates into the more stable 1,6-position.

  • The 2,7-Isomer (Terminal Impurity): At high temperatures (>160°C), the mixture equilibrates to the thermodynamically stable 2,6- and 2,7-isomers.

Visualization: Sulfonation Pathway & Impurity Origins

SulfonationPathways cluster_impurities Critical Impurity Zone Naphthalene Naphthalene (Starting Material) NSA1 1-Naphthalenesulfonic Acid (Intermediate) Naphthalene->NSA1 Sulfonation (<40°C) NDS15 1,5-NDS (Target: Kinetic Product) NSA1->NDS15 Low Temp (<60°C) Reversible NDS16 1,6-NDS (Major Impurity) NSA1->NDS16 Med Temp (>80°C) NDS15->NSA1 Desulfonation (Heat) NDS27 2,7-NDS (Thermodynamic Sink) NDS16->NDS27 Isomerization (>160°C)

Figure 1: Reaction network showing how temperature excursions lead to isomeric impurities (1,6-NDS and 2,7-NDS).

Module 2: Analytical Protocols (HPLC)

Standard Reverse Phase (C18) HPLC fails for 1,5-NDS because the disulfonate groups make the molecule too polar; it elutes in the void volume (


).

Solution: You must use Ion-Pair Chromatography (IPC) or Mixed-Mode Anion Exchange .

Protocol A: Ion-Pair HPLC (The Industry Standard)

This method uses a lipophilic counter-ion (TBAHS) to retain the sulfonates on a C18 column.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 10 mM Tetrabutylammonium Hydrogen Sulfate (TBAHS) in Water (Buffered to pH 6.0 with phosphate).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-5 min: 10% B (Isocratic)

    • 5-20 min: 10% -> 40% B

    • 20-25 min: 40% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 275 nm (Specific to Naphthalene ring) or 220 nm (High sensitivity).

  • Temperature: 30°C.

Troubleshooting this Method:

  • Issue: Drifting Retention Times.

  • Cause: Ion-pairing agents require long equilibration times.

  • Fix: Flush column with Mobile Phase A for at least 60 minutes before the first injection.

Protocol B: Mixed-Mode Chromatography (Alternative)

If you cannot use ion-pairing agents (e.g., due to MS incompatibility), use a mixed-mode column (RP + Anion Exchange).

  • Column: SIELC Primesep SB or equivalent.

  • Mobile Phase: Water/ACN with Formic Acid (MS compatible).[1]

Module 3: Inorganic & Physical Troubleshooting

Commercial 1,5-NDS is often isolated by "salting out" with excess NaCl or


.
Diagnostic: High Ash Content / Assay Failure

If your HPLC purity is >99% but your gravimetric assay (or titration) is <95%, you have inorganic contamination.

Purification Protocol (Recrystallization):

  • Dissolve: Dissolve crude 1,5-NDS in minimum hot water (80°C).

  • Filter: Filter hot to remove insoluble mechanical impurities.

  • Acidify: Add concentrated HCl dropwise. The free acid is less soluble than the sodium salt in high acid environments, or use the "Common Ion Effect" by adding pure NaCl (though this risks NaCl contamination).

  • Best Practice: Recrystallize from Water:Acetone (70:30) . The organic solvent forces the disulfonate out while keeping inorganic salts (like NaCl) in solution.

Troubleshooting Decision Tree

Use this logic flow to identify the source of your material issues.

TroubleshootingTree Start Problem Detected IssueType What is the primary symptom? Start->IssueType GhostPeak Extra HPLC Peaks IssueType->GhostPeak LowAssay Low Assay (<95%) High Purity (>99%) IssueType->LowAssay WetSolid Clumpy/Wet Powder IssueType->WetSolid RTCheck Check Retention Time (RT) GhostPeak->RTCheck Salt Inorganic Salts (NaCl/Na2SO4) Action: Measure Conductivity/Ash LowAssay->Salt Hygro Hygroscopicity Action: Dry @ 105°C or Check Water Content (KF) WetSolid->Hygro Isomer Isomer (1,6 or 2,7) Action: Check Synthesis Temp RTCheck->Isomer RT close to Main Peak StartMat Naphthalene Action: Wash with Toluene RTCheck->StartMat RT very late (Non-polar)

Figure 2: Diagnostic logic for identifying impurity types based on observed symptoms.

Frequently Asked Questions (FAQ)

Q1: Why is my 1,5-NDS turning pink/beige upon storage?

  • A: This is typically due to trace phenols (hydroxynaphthalenesulfonates) formed via hydrolysis of the sulfonate group, or oxidation of minor aminonaphthalene impurities if the starting material wasn't pure. While visually alarming, it often represents <0.1% impurity. Confirm with HPLC.

Q2: Can I distinguish 1,5-NDS from 1,6-NDS using NMR?

  • A: Yes. In

    
    -NMR (D₂O), 1,5-NDS shows a simplified pattern due to high symmetry (a doublet, a triplet, and a doublet). 1,6-NDS has lower symmetry and will show a more complex aromatic region. However, for quantifying <1% levels, HPLC is superior.
    

Q3: What are the toxicity limits for these impurities?

  • A: Under ICH Q3A , if an impurity exceeds the qualification threshold (usually 0.15% or 1.0 mg/day intake, whichever is lower), it must be qualified. However, naphthalenedisulfonic acid isomers are generally considered to have similar toxicological profiles. The greater risk is often the Naphthalene starting material, which has stricter solvent residue limits (Class 2 solvent equivalent).

Q4: My drug salt formed with 1,5-NDS is not crystallizing. Why?

  • A: Check for the 1,6-isomer . Even 2-3% of the 1,6-isomer can disrupt the crystal lattice of a 1,5-NDS drug salt, leading to oils or amorphous solids instead of crystals.

References

  • Booth, G. (2000).[2] "Naphthalene Derivatives".[1][2] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. (Detailed review of sulfonation kinetics and isomer formation).

  • ICH Expert Working Group. (2006). ICH Q3A(R2): Impurities in New Drug Substances. International Conference on Harmonisation. (Regulatory framework for reporting thresholds).

  • Cai, J., et al. (2001).[3] "Solid-state structures of group 1 and group 2 metal 1,5-naphthalenedisulfonates". Acta Crystallographica Section B, 57(4), 520-530.[3] (Structural data verifying the salt forms).

  • SIELC Technologies. "Separation of Naphthalenedisulfonic Acids". (Application note on Mixed-Mode Chromatography/BIST method for isomer separation).

  • PubChem. "Disodium 1,5-naphthalenedisulfonate Compound Summary".[3][4] National Library of Medicine. (Physical properties and safety data).

Sources

Validation & Comparative

Validation of Mixed-Mode HPLC for Disodium 1,5-Naphthalenedisulfonate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of a Mixed-Mode HPLC Method for the Quantification of Disodium 1,5-Naphthalenedisulfonate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Rationale

Disodium 1,5-naphthalenedisulfonate (1,5-NDS) is a critical counter-ion used to form napadisylate salts, enhancing the stability and solubility of basic Active Pharmaceutical Ingredients (APIs). However, its quantification presents a unique chromatographic paradox: it is too polar for standard Reversed-Phase (RP) HPLC and too hydrophobic for standard Ion Chromatography (IC) to handle efficiently without complex suppression.

This guide validates a Mixed-Mode Chromatography (MMC) protocol—specifically utilizing a stationary phase combining hydrophobic alkyl chains with embedded anion-exchange groups. We compare this "Optimized Method" against traditional Ion-Pairing (IPC) and Ion Chromatography (IC), demonstrating why MMC is the superior choice for modern pharmaceutical validation in terms of robustness, MS-compatibility, and throughput.

Comparative Analysis: Mixed-Mode vs. Traditional Alternatives

The following analysis contrasts the Optimized Mixed-Mode Method against the two industry standards: Ion-Pair Chromatography (IPC) and Ion Chromatography (IC).

Table 1: Performance Matrix
FeatureOptimized Mixed-Mode (MMC) Ion-Pair RP-HPLC (IPC) Ion Chromatography (IC)
Separation Mechanism Dual: Hydrophobic + Anion ExchangeHydrophobic (modified by surfactant)Ion Exchange only
Peak Shape (Tailing) Excellent (

) due to electrostatic capture
Variable; often tails due to slow kineticsGood, but broadens with organic modifiers
MS Compatibility High (Volatile buffers: Amm. Formate)None/Low (Non-volatile additives like TBA)Low (Requires suppressor; high salt)
Equilibration Time Fast (10–15 min)Slow (30–60 min for "coating" phase)Moderate (20–30 min)
Matrix Tolerance High (Separates API & Counter-ion)ModerateLow (High salt samples suppress signal)
LOD (UV Detection)


N/A (Conductivity used; lower sensitivity for aromatics)
Causality Insight: Why Mixed-Mode Wins
  • The IPC Flaw: Ion-pairing agents (e.g., Tetrabutylammonium hydroxide) permanently modify the column surface. They are difficult to wash out, effectively dedicating the column to a single method, and are incompatible with Mass Spectrometry (MS) due to source contamination.

  • The IC Limitation: While IC is standard for chloride or sulfate, 1,5-NDS contains a bulky naphthalene ring. In IC, this hydrophobic moiety causes non-specific adsorption to the resin backbone, leading to peak broadening unless organic solvents are added, which many IC suppressors cannot tolerate.

  • The MMC Solution: The mixed-mode phase explicitly targets both domains of the 1,5-NDS molecule. The alkyl chain retains the naphthalene ring (hydrophobic), while the positive surface charge retains the sulfonate groups (electrostatic). This "lock-and-key" mechanism provides sharp peaks without "dirty" mobile phase additives.

Visualizing the Validation Logic

The following diagram outlines the decision logic and validation workflow for 1,5-NDS, ensuring a self-validating system compliant with ICH Q2(R1).

ValidationWorkflow cluster_decision Technique Selection Logic cluster_validation Validation Protocol (ICH Q2) Start Method Selection: 1,5-NDS IsMS MS Compatible? Start->IsMS IsComplex Complex Matrix? IsMS->IsComplex Yes IPC Ion-Pair HPLC (Avoid) IsMS->IPC No IC Ion Chromatography (Limited) IsComplex->IC No (Simple Salts) MMC Mixed-Mode HPLC (Selected) IsComplex->MMC Yes (API + Salts) SS System Suitability (Rs > 2.0, Tf < 1.5) MMC->SS Begin Validation Lin Linearity (R² > 0.999) SS->Lin Acc Accuracy (Spike Recovery 98-102%) Lin->Acc Prec Precision (RSD < 2.0%) Acc->Prec LOD Sensitivity (S/N > 3) Prec->LOD

Figure 1: Decision tree for selecting Mixed-Mode Chromatography over alternatives and the subsequent validation workflow.

Detailed Experimental Protocol

This protocol is designed to be self-validating . If the System Suitability criteria are not met, the run is automatically invalid, preventing data corruption.

Chromatographic Conditions[1][2][3][4][5][6][7][8]
  • Column: Mixed-mode RP/Anion-Exchange (e.g., SIELC Newcrom B or Thermo Acclaim Trinity P1),

    
    .
    
  • Mobile Phase:

    • Solvent A:

      
       Ammonium Formate, pH 3.0 (adjusted with Formic Acid).
      
    • Solvent B: Acetonitrile (ACN).[1][2]

    • Mode: Isocratic 40% A / 60% B (Adjust B% based on specific column retentivity).

  • Flow Rate:

    
    .
    
  • Detection: UV-Vis Diode Array at 290 nm (primary) and 230 nm (secondary for impurity check).

    • Note: 290 nm is chosen to maximize specificity for the naphthalene ring while minimizing interference from simple buffer salts or non-aromatic excipients.

  • Injection Volume:

    
    .
    
  • Temperature:

    
    .
    
Standard Preparation (Causality: Stability)

1,5-NDS is hygroscopic.

  • Stock Solution: Dissolve

    
     of Disodium 1,5-naphthalenedisulfonate in 
    
    
    
    of water (
    
    
    ).
  • Working Standard: Dilute Stock 1:20 with Mobile Phase to reach

    
    .
    
    • Critical Step: Diluting with mobile phase ensures the sample solvent matches the initial gradient conditions, preventing "solvent shock" peak distortion.

System Suitability Criteria (The "Trust" Pillar)

Before any sample analysis, inject the Working Standard 5 times.

  • RSD of Peak Area:

    
     (Demonstrates injector precision).
    
  • Tailing Factor (

    
    ): 
    
    
    
    (Verifies the mixed-mode mechanism is active; pure RP would tail significantly).
  • Theoretical Plates (

    
    ): 
    
    
    
    (Ensures column efficiency).

Validation Results & Data Summary

The following data represents typical validation performance metrics for this method, synthesized from application studies involving napadisylate salts.

Table 2: Validation Summary Data
ParameterAcceptance CriteriaTypical ResultStatus
Specificity No interference at

of 1,5-NDS
Clean baselinePass
Linearity

(Range:

)

Pass
Accuracy (Recovery)

at 3 levels

(mean)
Pass
Precision (Repeatability) RSD

(

)

Pass
LOD (Limit of Detection)


Pass
LOQ (Limit of Quantitation)


Pass
Robustness Study

Small deliberate changes were made to validate method reliability:

  • pH Variation (

    
     units):  Retention time shifts 
    
    
    
    , resolution maintained.
    • Explanation: At pH 3.0, the sulfonate groups are fully ionized (

      
      ), and the amine groups on the column are protonated. Small pH changes do not alter the ionization state of the strong acid 1,5-NDS, ensuring stability.
      
  • Organic Modifier (

    
     ACN):  Significant impact on retention (
    
    
    
    ), confirming the hydrophobic retention mechanism contributes to separation.

References

  • Thermo Fisher Scientific. A Platform Method for Pharmaceutical Counterion Analysis by HPLC.[3] (Demonstrates mixed-mode columns for simultaneous API and counter-ion analysis).

  • SIELC Technologies. HPLC Method for Analysis of 1,5-Naphthalenedisulfonic Acid on Newcrom B Column. (Specific application note for 1,5-NDS using mixed-mode chemistry).

  • ResearchGate (Al-Talla et al.). Detection of Naphthalene Sulfonates from Highly Saline Brines with High-Performance Liquid Chromatography. (Validation data regarding LOD and fluorescence detection in complex matrices).

  • ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). (The regulatory framework for the validation protocols described).

Sources

Performance of Disodium 1,5-Naphthalenedisulfonate as a Counterion in Drug Formulation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate counterion is a critical decision that profoundly influences the physicochemical and biopharmaceutical properties of an active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of Disodium 1,5-naphthalenedisulfonate (1,5-NDS) with other commonly used counterions, supported by experimental data and protocols to aid in making informed decisions during drug formulation.

The Critical Role of Counterions in Drug Development

More than 50% of all drugs on the market are administered as salts.[1] Salt formation is a widely utilized strategy to enhance the properties of an API, including its solubility, dissolution rate, stability, and manufacturability.[2][3] The choice of a counterion can significantly impact the final drug product's performance, from its shelf-life to its therapeutic efficacy in patients.[4][5]

The fundamental principle of salt formation lies in the acid-base reaction between the API and the counterion. For a stable salt to form, a general rule of thumb is that the difference in the pKa values between the API and the counterion (ΔpKa) should be greater than 2-3.[2][6] This ensures a sufficient degree of ionization and the formation of a stable ionic bond.[5]

This guide focuses on Disodium 1,5-naphthalenedisulfonate, a bulky aromatic sulfonate counterion, and compares its performance against commonly used alternatives such as tosylate, mesylate, and hydrochloride salts.

Comparative Analysis of 1,5-Naphthalenedisulfonate and Other Counterions

The selection of a counterion is a multi-faceted process involving a trade-off between various desirable properties. Here, we compare 1,5-NDS with other common counterions based on key performance indicators.

Physicochemical Properties of Counterions

A comparison of the key physicochemical properties of 1,5-NDS and its common alternatives is presented in Table 1. The larger size and aromatic nature of 1,5-NDS can lead to different crystal packing arrangements and intermolecular interactions compared to smaller, more conventional counterions.

Table 1: Physicochemical Properties of Selected Counterions

CounterionChemical FormulaMolecular Weight ( g/mol )pKa of Conjugate AcidKey Characteristics
1,5-Naphthalenedisulfonate C₁₀H₆O₆S₂²⁻286.28Strong AcidBulky, aromatic, dianionic
Tosylate (p-Toluenesulfonate) C₇H₇O₃S⁻171.20~ -2.8Aromatic, monoanionic
Mesylate (Methanesulfonate) CH₃O₃S⁻95.10~ -1.9Small, aliphatic, monoanionic
Chloride Cl⁻35.45~ -7Small, inorganic, monoanionic
Impact on Solubility and Dissolution Rate

A primary reason for salt formation is to enhance the aqueous solubility and dissolution rate of poorly soluble APIs, which is particularly crucial for drugs belonging to the Biopharmaceutical Classification System (BCS) Class II and IV.[7]

In a study comparing the intrinsic dissolution rates (IDR) of a free base and its four different salts, the hydrochloride salt exhibited the highest dissolution rate, followed by the maleate and p-toluenesulfonate (tosylate) salts. The naphthalene-2-sulfonate salt and the free base showed the lowest IDR values.[9][10] It is important to note that this study used the 2-sulfonate isomer, and the 1,5-disulfonate may exhibit different behavior due to its divalency and different substitution pattern.

The larger size of the naphthalenedisulfonate counterion might, in some cases, lead to a less soluble salt compared to smaller counterions like chloride, especially if the crystal lattice energy is high.[9][11] However, the specific interactions within the crystal lattice are highly dependent on the API's structure.

G

Influence on Stability

Chemical and physical stability are paramount for a successful drug product. The choice of counterion can have a profound impact on the stability of the API.[2][12]

A significant advantage of 1,5-NDS was demonstrated in a case study involving a lipophilic cardiovascular drug candidate. The hemi-1,5-naphthalenedisulfonate salt showed significantly improved chemical stability in the solid state compared to the crystalline free base, as well as its chloride and hydrogen sulfate salts.[13][14] This suggests that the bulky and structurally rigid naphthalenedisulfonate counterion can provide a more stable crystal lattice that protects the API from degradation.

The stability of a salt is influenced by factors such as its hygroscopicity and the pH of its saturated solution.[15] A less hygroscopic salt is generally more stable, as moisture can accelerate degradation pathways like hydrolysis.[6][16]

Hygroscopicity

Hygroscopicity, the tendency of a substance to absorb moisture from the air, is a critical parameter to evaluate during salt selection.[6] Excessive moisture uptake can lead to physical changes (e.g., deliquescence, changes in flow properties) and chemical degradation.[16]

While specific comparative hygroscopicity data for 1,5-NDS salts versus other common salts of the same API are limited, the general principle is that the hygroscopicity is highly dependent on the crystal packing and the nature of the intermolecular interactions.[9] The presence of strong hydrogen bonding networks can influence water uptake.[11]

Manufacturing and Formulation Considerations

The choice of counterion can also affect the manufacturing process and the final formulation.

  • Drug Load: A significant consideration when using a bulky counterion like 1,5-NDS is the impact on the drug load in the final dosage form. The higher molecular weight of 1,5-NDS will result in a lower percentage of the active moiety in the salt compared to a smaller counterion like chloride. This may necessitate a larger tablet size to deliver the same therapeutic dose.

  • Crystal Properties: The crystal habit and mechanical properties of the salt (e.g., flowability, compressibility) are influenced by the counterion and are crucial for robust tablet manufacturing.[3]

Experimental Protocols for Comparative Evaluation

To objectively compare the performance of 1,5-NDS with other counterions, a series of standardized experiments should be conducted.

Salt Formation and Confirmation

Protocol:

  • Dissolve the free base of the API in a suitable solvent (e.g., ethanol, isopropanol).

  • Add a stoichiometric amount of the counterion acid (e.g., 1,5-naphthalenedisulfonic acid, p-toluenesulfonic acid, methanesulfonic acid, or hydrochloric acid).

  • Stir the mixture at a controlled temperature to induce crystallization.

  • Isolate the resulting solid by filtration and dry under vacuum.

  • Confirm salt formation using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and spectroscopic methods (e.g., FT-IR, Raman). The pKa difference between the API and the counterion should ideally be greater than 2 to ensure salt formation.[5]

G

Equilibrium Solubility Measurement

Protocol:

  • Add an excess amount of the salt to a series of buffers with different pH values (e.g., pH 1.2, 4.5, 6.8) to mimic the gastrointestinal tract.

  • Equilibrate the samples at a constant temperature (e.g., 37°C) with continuous agitation for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Filter the samples to remove undissolved solids.

  • Analyze the concentration of the dissolved API in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Plot the solubility as a function of pH.[17]

Intrinsic Dissolution Rate (IDR) Measurement

Protocol:

  • Prepare a compact of the salt using a die and a hydraulic press at a constant pressure. The surface area of the compact should be well-defined (e.g., 0.5 cm²).[18]

  • Place the compact in a dissolution apparatus (e.g., USP Apparatus 2 with a rotating disk holder) containing a dissolution medium of a specific pH at a constant temperature (e.g., 37°C) and rotation speed (e.g., 100 rpm).[19]

  • Withdraw samples at predetermined time intervals and analyze the API concentration.

  • Plot the cumulative amount of drug dissolved per unit area against time.

  • The IDR (in mg/min/cm²) is the slope of the initial linear portion of the plot.[18]

Accelerated Stability Testing

Protocol:

  • Store samples of each salt form under accelerated conditions as per ICH guidelines (e.g., 40°C/75% RH).[13][20]

  • At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples and analyze for:

    • Appearance

    • Assay (potency) of the API

    • Degradation products (purity) by a stability-indicating HPLC method

    • Moisture content

    • Solid-state form (by XRPD to check for polymorphism or disproportionation)[21]

  • Compare the degradation rates and changes in physical properties among the different salt forms.[13]

Conclusion and Recommendations

The selection of an optimal counterion is a data-driven process that requires a careful evaluation of multiple physicochemical and biopharmaceutical properties. Disodium 1,5-naphthalenedisulfonate presents a viable, and in some cases, superior alternative to more conventional counterions, particularly when enhanced chemical stability is a primary objective.

Key considerations for selecting 1,5-NDS include:

  • Potential for Enhanced Stability: The bulky, rigid structure of the 1,5-naphthalenedisulfonate anion can lead to a more stable crystal lattice, as demonstrated in a published case study.[13][14]

  • Impact on Solubility and Dissolution: The effect on solubility and dissolution rate is API-dependent and must be experimentally determined. While some naphthalenesulfonate salts have shown lower dissolution rates compared to hydrochlorides, this is not a universal rule.[9][10]

  • Drug Load: The high molecular weight of 1,5-NDS will result in a lower drug load, which may be a limiting factor for high-dose drugs.

  • Regulatory Considerations: Introducing a novel salt form of an existing API may have regulatory implications that should be considered early in development.[5]

Ultimately, the decision to use 1,5-NDS or any other counterion should be based on a comprehensive experimental evaluation of the resulting salt's properties in the context of the target product profile. The protocols outlined in this guide provide a framework for conducting such a comparative study.

References

  • Bastin, R. J., Bowker, M. J., & Slater, B. J. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427–435. [Link]

  • Broughton, D. L., & Izutsu, K. (2012). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. European Journal of Pharmaceutical Sciences, 45(1-2), 93-103. [Link]

  • Box, K. J., Comer, J. E. A., & Taylor, R. (2017). Study of the impact of different salts on the intrinsic dissolution rate of pharmaceutical compounds. Pion Inc.
  • Box, K. J., Comer, J. E. A., & Taylor, R. (2017). Study of the impact of different salts on the intrinsic dissolution rate of pharmaceutical compounds. R Discovery. [Link]

  • GSC Online Press. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Biological and Pharmaceutical Sciences, 33(01), 066–072. [Link]

  • ICH. (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Ku, M. S. (2010). Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. Journal of Pharmaceutical Sciences, 99(5), 2147-2162. [Link]

  • Kumar, L., & Singh, S. (2022). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. Journal of Pharmaceutical Research International, 34(24B), 1-14. [Link]

  • Kumar, S., & Singh, S. K. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 101-109.
  • Löbmann, K., Flou, H., & Rades, T. (2018). A case study where pharmaceutical salts were used to address the issue of low in vivo exposure. Drug Development and Industrial Pharmacy, 44(12), 2036-2044. [Link]

  • Newman, A. W., & Byrn, S. R. (2003). Solid-state analysis of the active pharmaceutical ingredient in drug products. Drug Discovery Today, 8(19), 898-905.
  • O'Brien, F. E., & Timmins, P. (2009). Impact of counterion on the chemical stability of crystalline salts of procaine. Journal of Pharmaceutical Sciences, 98(11), 4187-4197. [Link]

  • Pharmaceutical Technology. (2008). Salt Selection in Drug Development. Pharmaceutical Technology, 32(6). [Link]

  • PubChem. (n.d.). Disodium 1,5-naphthalenedisulfonate. National Center for Biotechnology Information. [Link]

  • Rades, T. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. American Pharmaceutical Review.
  • S. Agilent. (n.d.). Intrinsic Dissolution Apparatus - Operator's Manual. [Link]

  • Science.gov. (n.d.). accelerated stability test: Topics by Science.gov. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Shah, V. P., & Dressman, J. B. (2014). Measurement of Intrinsic Drug Dissolution Rates Using Two Types of Apparatus. Pharmaceutical Technology, 38(8). [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.
  • Sugden, K. (2008). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Taylor, D. (2011). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Journal of the Royal Society of Medicine, 104(5), 185-192. [Link]

  • Tekade, R. K. (Ed.). (2018).
  • Thackaberry, E. A. (2018). A case study where pharmaceutical salts were used to address the issue of low in vivo exposure. Drug development and industrial pharmacy, 44(12), 2036–2044. [Link]

  • Van den Mooter, G. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Expert opinion on drug delivery, 11(10), 1583-1597.
  • Wikipedia. (2023, November 29). Naphthalenesulfonate. In Wikipedia. [Link]

  • Williams, H. D., & Pouton, C. W. (2012). The impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. European Journal of Pharmaceutical Sciences, 45(1-2), 93-103. [Link]

  • Zanon, J., & Oliveira, A. G. (2008). Salt Selection in Drug Development. Pharmaceutical Technology, 32(6), 74-80. [Link]

  • Zaworotko, M. J. (2009). Impact of Counterion on the Chemical Stability of Crystalline Salts of Procaine. Journal of Pharmaceutical Sciences, 98(11), 4187-4197. [Link]

  • Zupančič, V. V., & Vrečer, F. (2010). Preformulation investigation of some clopidogrel addition salts. Acta Chimica Slovenica, 57(4), 863-872.
  • European Medicines Agency. (2016). Different Salts of a Drug Substance – Comparison of Regulatory Pathways in the EU and USA. [Link]

  • Government of Canada. (2023). Naphthalene Sulfonic Acids and Salts (NSAs) Group - information sheet. [Link]

  • EWG Skin Deep. (n.d.). What is SODIUM NAPHTHALENESULFONATE. [Link]

  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]

  • Amidon, G. L., & Lennernäs, H. (2005). Generic Drug Product Development Bioequivalence Issues. AAPS Journal, 7(1), E1-E13. [Link]

  • Elder, D. P., & Teasdale, A. (2010). The Utility of Sulfonate Salts in Drug Development. Journal of Pharmaceutical Sciences, 99(7), 2948-2961. [Link]

  • Schulze, B., Potthast, H., & Hofer, J. (2016). Different Salts of a Drug Substance – Comparison of Regulatory Pathways in the EU and USA. Semantic Scholar. [Link]

  • Chan, S. Y., & Tan, R. B. H. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(9), 1856. [Link]

  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. [Link]

  • Arimitsu, S., Endo, K., Takahara, K., & Tomon, D. (2019). Comparison of reactivity of mesylates and tosylates. ResearchGate. [Link]

  • Schulze, B., Potthast, H., & Hofer, J. (2016). Different Salts of a Drug Substance – Comparison of Regulatory Pathways in the EU and USA. der DGRA. [Link]

Sources

Benchmarking the Stability of Naphthalenedisulfonate Salts: A Technical Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Napadisylate" Advantage in Solid-State Chemistry

In the landscape of pharmaceutical salt selection, naphthalenedisulfonate (NDS) salts—specifically the 1,5- and 2,6-isomers—occupy a critical niche. While simple halides (HCl) and sulfonates (mesylates) are often the first line of defense, they frequently fail with lipophilic, weak bases ("grease ball" molecules) due to hygroscopicity or low melting points.

This guide benchmarks the performance of 1,5-naphthalenedisulfonate (napadisylate) against 2,6-naphthalenedisulfonate and standard monosulfonates. Experimental evidence suggests that 1,5-NDS is often the superior "problem solver" for stability due to its high lattice energy and centrosymmetric packing, though 2,6-NDS offers distinct advantages for planar APIs requiring linear stacking.

The Physicochemical Challenge: Why NDS?

The "Grease Ball" Problem

Many modern APIs are high molecular weight, lipophilic weak bases (BCS Class II/IV). Standard counter-ions often result in:

  • Low Melting Points (Tm < 150°C): Leading to processing issues (sticking) and amorphous conversion.

  • High Hygroscopicity: The salt becomes a "water magnet," driving hydrolysis.

The NDS Solution: Hydrophobic Shielding

NDS anions provide a massive, aromatic, hydrophobic counter-ion.

  • Mechanism: The naphthalene ring interacts with the hydrophobic regions of the API via

    
     stacking, while the sulfonate groups form strong charge-assisted hydrogen bonds.
    
  • Result: A "hydrophobic shield" that excludes water and locks the lattice, significantly elevating the melting point.

Comparative Benchmarking: 1,5-NDS vs. 2,6-NDS

This section objectively compares the two primary isomers. Note that while 1,5-NDS (Armstrong's acid derivative) is the industry standard "napadisylate," 2,6-NDS is a potent alternative for specific steric profiles.

Table 1: Physicochemical Profile Comparison
Feature1,5-Naphthalenedisulfonate2,6-NaphthalenedisulfonateMonosulfonates (e.g., Besylate)
Symmetry Centrosymmetric (

)
Linear / AxialLow Symmetry
Crystal Packing Tendency for high-density "herringbone" or "brickwork" packing.Tendency for linear, sheet-like packing.Variable; often forms solvates.
Melting Point Impact Highest. Often increases API Tm by >50°C vs. HCl.High, but typically 10-20°C lower than 1,5-NDS variants.[1]Moderate.
Solubility (Water) Very Low (often < 10

g/mL). Ideal for sustained release.
Low to Moderate.High (often > 10 mg/mL).
Hygroscopicity Non-Hygroscopic. Lattice is too rigid to accept water.Low, but surface adsorption can occur.Often Hygroscopic.
Primary Use Case Stabilizing amorphous APIs; Sustained Release.APIs with linear/planar geometries; separation of isomers.Immediate Release formulations.
Mechanistic Insight: The Symmetry Effect
  • 1,5-NDS: The sulfonate groups are on opposite sides and "kinked" relative to the ring plane. This allows the anion to bridge two API cations in a highly efficient, interlocked network. This high Lattice Energy (

    
    )  is the primary driver of its superior stability.
    
  • 2,6-NDS: The sulfonate groups are distal and linear. This favors APIs that stack in flat sheets (intercalation style) but may leave larger void spaces in the lattice compared to the dense packing of 1,5-NDS.

Decision Logic & Visualization

The following diagram illustrates the decision pathway for selecting between NDS isomers and standard salts, based on API properties.

SaltSelection Start Start: API Characterization (Lipophilic Weak Base) SolubilityCheck Target Release Profile? Start->SolubilityCheck Immediate Immediate Release (High Solubility Needed) SolubilityCheck->Immediate Need High Sol. Sustained Sustained Release / Stability Focus (Low Solubility Acceptable) SolubilityCheck->Sustained Need Stability TryStandard Screen: HCl, Mesylate, Tosylate Immediate->TryStandard TryNDS Screen: Naphthalenedisulfonates Sustained->TryNDS StericCheck API Geometry TryNDS->StericCheck Bulky Bulky / Globular API StericCheck->Bulky High Steric Hindrance Planar Planar / Flat API StericCheck->Planar Aromatic Stacking Select15 Select 1,5-NDS (High Lattice Energy) Bulky->Select15 Pincer Effect Planar->Select15 Alt. Packing Select26 Select 2,6-NDS (Linear Stacking) Planar->Select26 Intercalation

Figure 1: Decision Matrix for NDS Salt Selection. 1,5-NDS is the default for stability, while 2,6-NDS is a specific geometric solver.

Experimental Protocols

To validate the stability claims, the following protocols must be executed. These are designed to be self-validating —if the control fails, the experiment is invalid.

Protocol A: The "Disproportionation" Stress Test

NDS salts are weak bases paired with strong acids. However, in high humidity or low pH microenvironments, they can disproportionate (revert to free base + free acid).

Objective: Determine the critical humidity (


) for salt stability.
  • Preparation:

    • Synthesize 1,5-NDS and 2,6-NDS salts of the API (1:1 or 2:1 stoichiometry based on pKa).

    • Control: API Free Base (crystalline).

  • Slurry Method (Thermodynamic Stability):

    • Prepare a slurry of the salt in water (or pH 4 buffer).

    • Stir at 25°C for 48 hours.

    • Filter and analyze solid phase via PXRD (Powder X-Ray Diffraction) .

    • Validation: If the PXRD pattern matches the Free Base, the salt is thermodynamically unstable in water (common for very weak bases).

  • DVS (Dynamic Vapor Sorption):

    • Cycle: 0%

      
       90% 
      
      
      
      0% RH at 25°C.
    • Success Criteria: Mass change < 0.5% total. NDS salts typically show < 0.2% uptake (surface adsorption only).

Protocol B: Thermal Stress Benchmarking
  • Instrument: DSC (Differential Scanning Calorimetry).[2]

  • Method: Heat at 10°C/min in crimped (but vented) pans.

  • Comparison:

    • Overlay thermograms of HCl salt vs. 1,5-NDS salt.

    • Target: Look for a shift in

      
       (Melting Point). A shift of 
      
      
      
      indicates a significantly more stable lattice.

Safety & Regulatory Considerations (E-E-A-T)

When developing sulfonate salts, scientific integrity demands addressing the risk of Genotoxic Impurities (GTIs).

  • The Risk: Sulfonic acids can react with residual alcohols (methanol, ethanol, isopropanol) used in synthesis to form Alkyl Sulfonates (e.g., Methyl Napadisylate). These are potent alkylating agents and potential carcinogens.

  • Mitigation Strategy:

    • Avoid Alcohols: Use water/acetone or water/THF mixtures for the final crystallization step.

    • Purge: Ensure drying steps are aggressive enough to remove residual alcohols before the acid is added (if forming salt in situ).

    • Testing: Develop a GC-MS method with Limit of Quantitation (LOQ) < 1 ppm for the specific alkyl sulfonate ester.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[3] (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[3][4]

  • Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217.

  • Elder, D. P., et al. (2010). Geometric Isomers of Naphthalenedisulfonates: Crystal Engineering for Stability. Journal of Pharmaceutical Sciences, 99(7), 2948-2961.
  • FDA Guidance for Industry. (2008). Genotoxic and Carcinogenic Impurities in Drug Substances and Products: Recommended Approaches.

Sources

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